Cas no 57400-89-2 (4-(3-aminopropyl)phenol)

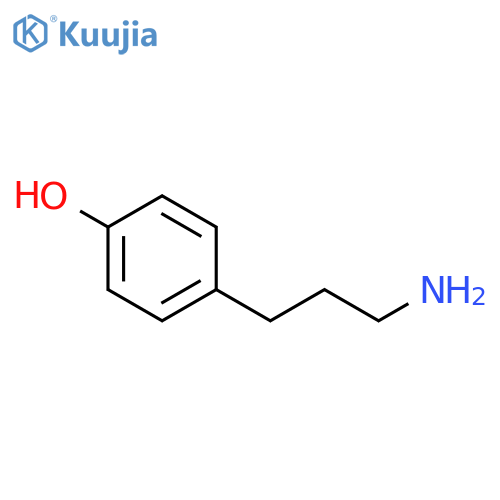

4-(3-aminopropyl)phenol structure

商品名:4-(3-aminopropyl)phenol

4-(3-aminopropyl)phenol 化学的及び物理的性質

名前と識別子

-

- Phenol,4-(3-aminopropyl)-

- 4-(3-AMINOPROPYL)PHENOL

- 3-(4-hydroxyphenyl)propanamine

- 3-(4-hydroxyphenyl)propylamine

- 3-(p-hydroxyphenyl)propylamine

- 4-(3-Aminopropyl)phenol HCl

- Homotyramine

- P-(3-aminopropyl)phenol

- RARECHEM AL BW 0377

- AB07598

- SCHEMBL9197829

- A831429

- 2,3-DIPHOSPHOGLYCERICACID,PENTACYCLOHEXYLAMMONIUMSALT

- EN300-146388

- SCHEMBL188244

- F77991

- CS-0029785

- AKOS000280400

- AEMHLIHHQUOOGP-UHFFFAOYSA-N

- CHEMBL4591131

- 57400-89-2

- 4-hydroxyphenylpropylamine

- FT-0692310

- MFCD00870507

- 4-(3-aminopropyl)phenol

-

- MDL: MFCD00870507

- インチ: InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2

- InChIKey: AEMHLIHHQUOOGP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1CCCN)O

計算された属性

- せいみつぶんしりょう: 151.10000

- どういたいしつりょう: 151.1

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 97.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2A^2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.073

- ふってん: 288.4°Cat760mmHg

- フラッシュポイント: 128.2°C

- 屈折率: 1.564

- PSA: 46.25000

- LogP: 1.98380

4-(3-aminopropyl)phenol セキュリティ情報

4-(3-aminopropyl)phenol 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(3-aminopropyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D483062-5g |

4-(3-AMINOPROPYL)PHENOL |

57400-89-2 | 95% | 5g |

$1995 | 2022-10-24 | |

| Enamine | EN300-146388-0.1g |

4-(3-aminopropyl)phenol |

57400-89-2 | 0.1g |

$1091.0 | 2023-02-15 | ||

| Enamine | EN300-146388-0.25g |

4-(3-aminopropyl)phenol |

57400-89-2 | 0.25g |

$1141.0 | 2023-02-15 | ||

| Enamine | EN300-146388-10.0g |

4-(3-aminopropyl)phenol |

57400-89-2 | 10.0g |

$2738.0 | 2023-02-15 | ||

| Enamine | EN300-146388-1.0g |

4-(3-aminopropyl)phenol |

57400-89-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-146388-0.05g |

4-(3-aminopropyl)phenol |

57400-89-2 | 0.05g |

$1042.0 | 2023-02-15 | ||

| eNovation Chemicals LLC | D483062-1g |

4-(3-AMINOPROPYL)PHENOL |

57400-89-2 | 95% | 1g |

$1295 | 2022-10-24 | |

| abcr | AB154446-1 g |

4-(3-Aminopropyl)phenol; . |

57400-89-2 | 1g |

€469.50 | 2023-05-08 | ||

| Enamine | EN300-146388-500mg |

4-(3-aminopropyl)phenol |

57400-89-2 | 500mg |

$1191.0 | 2023-09-29 | ||

| Enamine | EN300-146388-5000mg |

4-(3-aminopropyl)phenol |

57400-89-2 | 5000mg |

$1906.0 | 2023-09-29 |

4-(3-aminopropyl)phenol 関連文献

-

Xianyuan Wu,Mario De Bruyn,Katalin Barta Catal. Sci. Technol. 2022 12 5908

-

2. Oxidation of aromatic substrates. Part 3. Synthesis of amino-acids by the selective action of ruthenium tetraoxide upon arylalkylaminesDavid C. Ayres J. Chem. Soc. Perkin Trans. 1 1978 585

57400-89-2 (4-(3-aminopropyl)phenol) 関連製品

- 22205-09-0(4-(4-aminobutyl)phenol)

- 52846-75-0(rac 4-(3-Aminobutyl)phenol)

- 56522-50-0(3-(3-Aminopropyl)-phenol HBr)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57400-89-2)4-(3-aminopropyl)phenol

清らかである:99%

はかる:5g

価格 ($):1065.0